1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol
CAS No.:
Cat. No.: VC17791695
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25NO |
|---|---|
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | 1-[(2-methylbutylamino)methyl]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C12H25NO/c1-3-11(2)9-13-10-12(14)7-5-4-6-8-12/h11,13-14H,3-10H2,1-2H3 |
| Standard InChI Key | SJRZAXXCNYBNOM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CNCC1(CCCCC1)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol reflects its substitution pattern:
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Cyclohexan-1-ol core: A six-membered carbocyclic alcohol.
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Aminomethyl group (-CH2-NH-): Attached to the 1-position of the cyclohexanol ring.
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2-Methylbutyl substituent: A branched four-carbon alkyl chain (isopentyl group) linked to the nitrogen atom.
The molecular formula is C12H25NO, corresponding to a molecular weight of 199.33 g/mol. The structure combines hydrophilic (hydroxyl, amine) and hydrophobic (cyclohexane, alkyl chain) moieties, suggesting amphiphilic behavior .
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
A plausible retrosynthesis involves disconnecting the molecule into:
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Cyclohexan-1-ol: Commercial availability makes this an ideal starting material.
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2-Methylbutylamine: A branched primary amine for introducing the alkyl side chain.
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Methylene bridge (-CH2-): Likely introduced via a Mannich-type reaction or reductive amination.
Mannich Reaction Pathway
A Mannich reaction between cyclohexanone, formaldehyde, and 2-methylbutylamine could yield the target compound:
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Formation of the imine: Cyclohexanone reacts with 2-methylbutylamine to generate a Schiff base.
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Nucleophilic addition: Formaldehyde acts as the electrophile, facilitating C–N bond formation.
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Reduction: The resulting β-amino ketone is reduced to the secondary alcohol using NaBH4 or LiAlH4.
This route mirrors methods employed in synthesizing structurally related amino alcohols, where Mannich reactions are favored for their simplicity and scalability .
Reductive Amination Strategy
An alternative approach involves reductive amination of cyclohexan-1-ol derivatives:
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Oxidation: Convert cyclohexan-1-ol to cyclohexanone using Jones reagent or PCC.
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Condensation: React cyclohexanone with 2-methylbutylamine and formaldehyde.
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Reduction: Hydrogenate the imine intermediate with H2/Pd-C to yield the amino alcohol.
This method benefits from milder conditions compared to Grignard-based syntheses reported for boronated analogs .
Purification and Characterization
Post-synthesis purification likely involves:
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Liquid-liquid extraction: To remove unreacted amines or ketones.
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Column chromatography: Using silica gel and eluents like ethyl acetate/hexane.
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Crystallization: From ethanol or acetone for high-purity isolates.
Characterization via 1H NMR (δ 1.2–1.8 ppm for cyclohexane protons, δ 2.4–3.0 ppm for methylene and amine groups) and IR spectroscopy (O–H stretch ~3300 cm⁻¹, N–H bend ~1600 cm⁻¹) would confirm the structure .
Physicochemical Properties
Solubility and Partitioning Behavior
The compound’s amphiphilic nature predicts:
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Water solubility: Moderate (~1–10 mg/mL) due to hydrogen-bonding groups.
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Lipophilicity: High logP (~3.5–4.0), favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate).
These properties align with structurally similar amino alcohols used in drug delivery systems .
Thermal Stability
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Melting point: Estimated 80–100°C based on cyclohexanol derivatives.
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Boiling point: ~300°C (decomposition likely before boiling).
Thermogravimetric analysis (TGA) would provide precise decomposition profiles .
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